molecular formula C39H53N5O10S B6288428 Fmoc-Asp(biotinyl-PEG)-OH CAS No. 2241747-15-7

Fmoc-Asp(biotinyl-PEG)-OH

Cat. No.: B6288428
CAS No.: 2241747-15-7
M. Wt: 783.9 g/mol
InChI Key: NSWZRMACVXOYNL-RKNDVXSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(biotinyl-PEG)-OH: is a compound used in peptide synthesis and bioconjugation. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an aspartic acid (Asp) residue, a biotinylated polyethylene glycol (PEG) linker, and a hydroxyl (OH) group. This compound is particularly useful in the field of biochemistry and molecular biology for labeling and purifying proteins and peptides.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-Asp(biotinyl-PEG)-OH is used in solid-phase peptide synthesis to introduce biotinylated residues into peptides.

Biology:

    Protein Labeling: The biotinylated PEG linker allows for the labeling of proteins, facilitating their detection and purification.

    Affinity Purification: Biotinylated proteins can be purified using streptavidin-coated beads.

Medicine:

    Drug Delivery: The PEG linker enhances the solubility and stability of biotinylated drugs, improving their delivery and efficacy.

Industry:

    Diagnostic Assays: Biotinylated peptides and proteins are used in various diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(biotinyl-PEG)-OH typically involves multiple steps:

    Fmoc Protection: The aspartic acid residue is first protected with the Fmoc group to prevent unwanted reactions during subsequent steps.

    Biotinylation: The biotinylated PEG linker is then attached to the aspartic acid residue through a coupling reaction.

    Deprotection: The final step involves the removal of the Fmoc protecting group to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale synthesis of intermediates: The Fmoc-protected aspartic acid and biotinylated PEG linker are synthesized in bulk.

    Automated peptide synthesizers: These machines are used to couple the intermediates efficiently.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Coupling Reactions: Fmoc-Asp(biotinyl-PEG)-OH undergoes coupling reactions to attach to peptides or proteins.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine group.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and N-Hydroxysuccinimide (NHS) are commonly used for coupling reactions.

    Deprotection Reagents: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.

Major Products:

    Biotinylated Peptides/Proteins: The primary products are biotinylated peptides or proteins, which can be used for various biochemical applications.

Mechanism of Action

Molecular Targets and Pathways:

    Biotin-Streptavidin Interaction: The biotin moiety binds with high affinity to streptavidin, allowing for the specific capture and detection of biotinylated molecules.

    PEG Linker: The polyethylene glycol linker provides flexibility and reduces steric hindrance, enhancing the interaction between biotin and streptavidin.

Comparison with Similar Compounds

    Fmoc-Asp(biotin)-OH: This compound lacks the PEG linker, making it less flexible and potentially less soluble.

    Fmoc-Asp(PEG)-OH: This compound lacks the biotin moiety, making it unsuitable for applications requiring biotin-streptavidin interactions.

Uniqueness:

    Fmoc-Asp(biotinyl-PEG)-OH: combines the advantages of both biotinylation and PEGylation, providing enhanced solubility, stability, and specific binding capabilities.

Properties

IUPAC Name

(2S)-4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H53N5O10S/c45-34(14-6-5-13-33-36-32(25-55-33)42-38(49)44-36)40-15-7-17-51-19-21-53-22-20-52-18-8-16-41-35(46)23-31(37(47)48)43-39(50)54-24-30-28-11-3-1-9-26(28)27-10-2-4-12-29(27)30/h1-4,9-12,30-33,36H,5-8,13-25H2,(H,40,45)(H,41,46)(H,43,50)(H,47,48)(H2,42,44,49)/t31-,32-,33-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWZRMACVXOYNL-RKNDVXSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53N5O10S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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